molecular formula C55H84N12O16 B130550 Cdc2 peptide (9-19) CAS No. 142570-54-5

Cdc2 peptide (9-19)

Cat. No. B130550
M. Wt: 1169.3 g/mol
InChI Key: OGAKEQRZFPXQHB-AKNXIJNZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDC2 peptide (9-19) is a synthetic peptide that has been identified as a potent inhibitor of CDC2 kinase, a key regulator of the cell cycle. The peptide has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies.

Mechanism Of Action

CDC2 peptide (Cdc2 peptide (9-19)) works by inhibiting the activity of CDC2 kinase, a key regulator of the cell cycle. CDC2 kinase plays a critical role in the G2/M transition of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

CDC2 peptide (Cdc2 peptide (9-19)) has been shown to have a variety of biochemical and physiological effects. The peptide can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to radiation therapy and chemotherapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CDC2 peptide (Cdc2 peptide (9-19)) in lab experiments is its specificity for CDC2 kinase. The peptide has been shown to have little to no effect on other kinases, making it a useful tool for studying the role of CDC2 kinase in the cell cycle. However, one limitation of using the peptide is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several potential future directions for research on CDC2 peptide (Cdc2 peptide (9-19)). One area of interest is the development of more stable analogs of the peptide that can be used in long-term experiments. Another area of interest is the use of the peptide in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of the peptide and its potential use in other diseases beyond cancer.

Synthesis Methods

CDC2 peptide (Cdc2 peptide (9-19)) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids, which are sequentially added to the growing peptide chain. After the peptide is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

CDC2 peptide (Cdc2 peptide (9-19)) has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that the peptide can inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer. The peptide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

properties

CAS RN

142570-54-5

Product Name

Cdc2 peptide (9-19)

Molecular Formula

C55H84N12O16

Molecular Weight

1169.3 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C55H84N12O16/c1-8-31(6)46(67-48(75)36(57)16-12-13-23-56)51(78)60-26-40(70)61-37(21-22-43(73)74)49(76)58-28-42(72)65-47(32(7)68)54(81)62-38(24-34-17-19-35(69)20-18-34)50(77)59-27-41(71)64-44(29(2)3)53(80)66-45(30(4)5)52(79)63-39(55(82)83)25-33-14-10-9-11-15-33/h9-11,14-15,17-20,29-32,36-39,44-47,68-69H,8,12-13,16,21-28,56-57H2,1-7H3,(H,58,76)(H,59,77)(H,60,78)(H,61,70)(H,62,81)(H,63,79)(H,64,71)(H,65,72)(H,66,80)(H,67,75)(H,73,74)(H,82,83)/t31-,32+,36-,37-,38-,39-,44-,45-,46-,47-/m0/s1

InChI Key

OGAKEQRZFPXQHB-AKNXIJNZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N

Other CAS RN

142570-54-5

sequence

KIGEGTYGVVF

synonyms

CDC2 peptide (9-19)
Lys-Ile-Gly-Glu-Gly-Thr-Tyr-Gly-Val-Val-Phe
lysyl-isoleucyl-glycyl-glutamyl-glycyl-threonyl-tyrosyl-glycyl-valyl-valyl-phenylalanine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.